molecular formula C16H16ClN3O2 B11120848 N'-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

N'-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No.: B11120848
M. Wt: 317.77 g/mol
InChI Key: YDNCPCAHQKQMMF-DJKKODMXSA-N
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Description

N’-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, hydroxy, and amino functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 2-[(2-methylphenyl)amino]acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group will produce an amine.

Scientific Research Applications

N’-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to the presence of the chloro group, which enhances its reactivity and potential applications. The combination of chloro, hydroxy, and amino functional groups provides a versatile platform for various chemical modifications and interactions, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C16H16ClN3O2

Molecular Weight

317.77 g/mol

IUPAC Name

N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C16H16ClN3O2/c1-11-4-2-3-5-14(11)18-10-16(22)20-19-9-12-8-13(17)6-7-15(12)21/h2-9,18,21H,10H2,1H3,(H,20,22)/b19-9+

InChI Key

YDNCPCAHQKQMMF-DJKKODMXSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C=CC(=C2)Cl)O

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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